5-Benzyloxolane-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
10133-67-2 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-benzyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) |
InChI Key |
GGPMLBMXKHHJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Chiral Pool Synthesis:
A highly effective strategy for obtaining enantiomerically pure compounds is to start from a readily available chiral molecule, a so-called "chiral pool" approach. rsc.orguni-saarland.de Carbohydrates are excellent starting materials for the synthesis of substituted tetrahydrofurans due to their inherent chirality. rsc.org For instance, a suitably protected derivative of a sugar like D-glucose or L-arabinose could serve as a precursor to the tetrahydrofuran (B95107) ring of the target molecule. orgsyn.org
Stereoselectivity: This approach offers excellent stereocontrol, as the stereochemistry of the final product is derived from the well-defined stereocenters of the starting carbohydrate.
Asymmetric Synthesis Using Chiral Auxiliaries:
Another powerful method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. nih.gov For example, an achiral precursor could be coupled to a chiral auxiliary, and subsequent cyclization to form the tetrahydrofuran (B95107) ring would proceed with high diastereoselectivity. nih.gov The auxiliary is then removed to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries used for stereoselective alkylations and aldol (B89426) reactions. nih.gov
Stereoselectivity: This method can provide very high levels of stereoselectivity, often exceeding 90% diastereomeric excess. nih.gov
Catalytic Asymmetric Synthesis:
Carboxylic Acid Functional Group Derivatizations
The carboxylic acid group is a hub for a variety of chemical modifications, enabling the synthesis of diverse derivatives.
Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. chemguide.co.uk The reactivity of the alcohol in Fischer esterification generally follows the order of primary > secondary > tertiary, due to steric hindrance. For instance, reaction with methanol (B129727) or ethanol (B145695) in the presence of sulfuric acid or hydrogen chloride would yield the corresponding methyl or ethyl ester. chemguide.co.ukyoutube.com
Amidation: The formation of amides from this compound requires reaction with a primary or secondary amine. ijesm.co.in Direct reaction is often challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water and form the amide. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating amide bond formation under milder conditions. jackwestin.com
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methanol, H₂SO₄ | Methyl 5-benzyloxolane-2-carboxylate | Fischer Esterification |
| This compound | Ethylamine, Heat | N-ethyl-5-benzyloxolane-2-carboxamide | Amidation |
| This compound | Aniline, DCC | N-phenyl-5-benzyloxolane-2-carboxamide | Amidation (DCC coupling) |
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, typically in an anhydrous solvent like dry ether, followed by an acidic workup. savemyexams.comlibretexts.orglibretexts.org It is important to note that sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce carboxylic acids. savemyexams.comlibretexts.org The reduction proceeds through an aldehyde intermediate, which is further reduced to the primary alcohol and cannot be isolated. savemyexams.comlibretexts.org
Oxidation: While the carboxylic acid group is already in a high oxidation state, the adjacent benzylic position of the benzyloxy group is susceptible to oxidation. Under certain conditions, this could lead to the formation of other functional groups. However, direct oxidation of the carboxylic acid itself is not a common transformation.
The carboxylic acid functionality can participate in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, often after conversion to a more reactive derivative. Decarboxylative coupling reactions, where the carboxylic acid group is removed as carbon dioxide, have emerged as a powerful tool in organic synthesis. nih.govnih.govrsc.org These reactions can be catalyzed by transition metals like palladium, copper, or silver and allow for the formation of new bonds at the position where the carboxyl group was previously attached. nih.govnih.gov For example, a decarboxylative cross-coupling reaction could potentially link the oxolane ring to another molecular fragment.
Reactions Involving the Benzyloxy Moiety
The benzyloxy group serves as a protective group for the hydroxyl function at the 5-position of the oxolane ring. Its removal is a key step in many synthetic routes.
The most common method for cleaving the benzyl (B1604629) ether in this compound is catalytic hydrogenolysis. youtube.comyoutube.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com The process is a reductive cleavage of the C-O bond of the ether, yielding the corresponding alcohol and toluene (B28343) as a byproduct. youtube.comyoutube.com This method is valued for its mild conditions and high yields. youtube.com
Table 2: Hydrogenolytic Deprotection of this compound
| Substrate | Reagents | Product | Byproduct |
| This compound | H₂, Pd/C | 5-Hydroxyoxolane-2-carboxylic acid | Toluene |
While hydrogenolysis is prevalent, other methods exist for cleaving benzyl ethers, which can be useful if other functional groups in the molecule are sensitive to hydrogenation.
Acid-catalyzed cleavage: Strong acids like hydrogen bromide (HBr) can cleave benzyl ethers, though this method is less selective and may not be suitable for acid-sensitive substrates. youtube.com
Lewis acid-mediated cleavage: Lewis acids such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are effective reagents for the cleavage of benzyl ethers. atlanchimpharma.com These reactions are typically performed at low temperatures. atlanchimpharma.com
Oxidative cleavage: In some cases, benzyl ethers can be cleaved oxidatively. For instance, treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effect the debenzylation, particularly for p-methoxybenzyl ethers. organic-chemistry.org
Functionalization of the Aromatic Ring System
Direct functionalization of the benzyl group's aromatic ring in this compound has not been specifically documented. In general, the benzene (B151609) ring of a benzyl ether can undergo electrophilic aromatic substitution reactions. The benzyloxy group is an ortho-, para-directing activator. However, the specific conditions and outcomes for such reactions on this compound, and any potential influence of the substituted tetrahydrofuran (B95107) ring, remain uninvestigated.
Transformations of the Tetrahydrofuran Ring System
The reactivity of the tetrahydrofuran (THF) ring in this compound is another area where specific data is absent. General reactivity patterns of the THF ring include ring-opening and functionalization at the carbon atoms.
Ring-Opening Reactions and Mechanistic Investigations
No studies detailing the ring-opening reactions of this compound have been found. Typically, the ether linkage in a THF ring can be cleaved under harsh conditions, for instance, with strong acids like hydroiodic acid. The presence of the benzyloxy group at the C-5 position and the carboxylic acid at the C-2 position would likely influence the regioselectivity and mechanism of any such ring-opening, but experimental data is required for confirmation.
Stereospecific Ring Transformations
Research on stereospecific transformations of the tetrahydrofuran ring in this compound is not available. The inherent chirality of the molecule at positions C-2 and C-5 suggests that stereospecific reactions could be of interest, but no such studies have been published.
Functionalization at C-3 and C-4 Positions
There is no available literature describing the functionalization at the C-3 and C-4 positions of the tetrahydrofuran ring in this compound. These positions are saturated carbons, and their functionalization would likely require radical-based or advanced catalytic methods. The influence of the existing substituents on the feasibility and selectivity of such reactions is currently unknown.
Stereochemical Investigations and Chiral Purity Determination
Methods for Chiral Resolution of Racemic Mixtures
A racemic mixture of 5-Benzyloxolane-2-carboxylic acid, containing equal amounts of its enantiomers, would necessitate resolution to isolate the individual stereoisomers. Several established methods could be employed for this purpose.
One of the most common approaches is diastereomeric salt formation . This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by fractional crystallization. Subsequently, the individual enantiomers of the carboxylic acid can be recovered by treating the separated diastereomeric salts with an acid to break the ionic bond.
Commonly Used Chiral Resolving Agents for Carboxylic Acids:
| Chiral Base | Type |
| Brucine | Alkaloid |
| Strychnine | Alkaloid |
| Quinine | Alkaloid |
| (R)- or (S)-1-Phenylethylamine | Synthetic Amine |
| (R)- or (S)-1-(1-Naphthyl)ethylamine | Synthetic Amine |
Another powerful technique is chiral chromatography . This method utilizes a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation.
Enzymatic resolution offers a highly selective alternative. Specific enzymes, such as lipases, can selectively catalyze the esterification or hydrolysis of one enantiomer of the carboxylic acid, leaving the other enantiomer unreacted and allowing for their separation.
Absolute and Relative Stereochemistry Determination
Once the enantiomers are separated, determining their absolute and relative stereochemistry is essential.
X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers (often as a salt with a known chiral counter-ion), a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly through the use of chiral derivatizing agents, can also be employed. The Mosher's acid method is a classic example where the chiral carboxylic acid is converted into diastereomeric esters or amides by reacting with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing magnetic environments of the protons in the resulting diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be analyzed to deduce the absolute configuration.
Exciton-coupled circular dichroism (ECCD) is another sophisticated spectroscopic technique. This method involves derivatizing the carboxylic acid with a molecule containing two chromophores. The spatial interaction between these chromophores, dictated by the stereochemistry of the carboxylic acid, results in a characteristic CD spectrum from which the absolute configuration can be determined.
Configurational Stability and Epimerization Studies
Investigating the configurational stability of the stereocenters in this compound is crucial, especially under various reaction or storage conditions. Epimerization , the change in configuration at one of multiple stereocenters, can be a concern.
Studies would typically involve subjecting a pure enantiomer to different conditions, such as varying pH, temperature, or the presence of bases, and then analyzing the sample over time using chiral chromatography or NMR to detect the formation of the other enantiomer. The rate of epimerization can be quantified to understand the compound's stereochemical robustness. For carboxylic acids, enolization at the α-carbon under basic conditions is a potential pathway for epimerization.
Role of Chiral Auxiliaries and Catalysts in Stereoselective Synthesis
To avoid the often inefficient process of resolving a racemic mixture, stereoselective synthesis aims to directly produce a single desired stereoisomer. This is often achieved using chiral auxiliaries or chiral catalysts.
A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a chiral carboxylic acid like this compound, a common strategy involves attaching a chiral auxiliary to a precursor molecule. The steric hindrance and electronic properties of the auxiliary then guide the formation of the desired stereocenter. After the key stereochemistry-determining step, the auxiliary is removed, yielding the enantiomerically enriched product.
Examples of Chiral Auxiliaries Used in Asymmetric Synthesis:
| Chiral Auxiliary | Typical Application |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions |
| Camphorsultams | Asymmetric Diels-Alder reactions, alkylations |
| (S)- or (R)-1-Phenylethylamine | Asymmetric conjugate additions |
| Pseudoephedrine | Asymmetric alkylations |
Chiral catalysts , on the other hand, are chiral molecules that can accelerate a chemical reaction and control its stereochemical outcome without being consumed in the process. For the synthesis of a substituted oxolane ring system, asymmetric catalytic methods such as catalytic hydrogenation, epoxidation, or cyclization reactions using chiral metal complexes or organocatalysts could be envisioned. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
Applications in Complex Molecule Synthesis and Medicinal Chemistry Research
Utilization as a Chiral Building Block in Natural Product Total Synthesis
Chiral building blocks are fundamental to the total synthesis of natural products, as they allow for the precise construction of stereochemically complex molecules. The enantiopure nature of these building blocks is crucial, as the biological activity of natural products is often dependent on their specific stereochemistry.
While specific examples detailing the use of 5-Benzyloxolane-2-carboxylic acid in the synthesis of polycyclic ethers are not extensively documented in publicly available literature, the structural motif of the oxolane ring is a common feature in this class of natural products. Polycyclic ethers, such as those found in marine biotoxins, are characterized by their ladder-like fused ether rings. The synthesis of these complex structures often relies on the use of chiral building blocks containing tetrahydrofuran (B95107) (oxolane) rings. The benzyloxy group at the 5-position of the oxolane can serve as a stable protecting group during multi-step synthetic sequences, while the carboxylic acid at the 2-position provides a handle for further functionalization and chain elongation, key steps in the assembly of the polycyclic framework. The inherent chirality of the building block ensures the correct stereochemical outcome in the final product.
The synthesis of natural product analogues is a powerful strategy for elucidating their mechanism of action and for developing new therapeutic agents with improved properties. By systematically modifying the structure of a natural product, chemists can probe the importance of different functional groups for its biological activity. This compound can serve as a versatile scaffold for the construction of analogues of natural products that contain a substituted oxolane ring. The benzyl (B1604629) ether can be selectively cleaved to reveal a hydroxyl group for further modification, and the carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or alcohols. This allows for the creation of a library of analogues with diverse structural features, which can then be screened for their biological activity.
Role in the Design and Synthesis of Potential Medicinal Chemistry Scaffolds
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. The oxolane ring is considered a privileged scaffold due to its presence in a wide range of biologically active compounds.
The chemical reactivity of this compound allows for its use in the synthesis of a variety of novel heterocyclic derivatives. The carboxylic acid can be used as a precursor for the formation of lactones, lactams, and other heterocyclic systems through intramolecular cyclization reactions. Furthermore, the oxolane ring itself can be modified to introduce additional heteroatoms or functional groups. These novel heterocyclic derivatives can then be evaluated for their biological activity against a range of therapeutic targets. The benzyl protecting group plays a crucial role in this process, as it masks a reactive hydroxyl group that could interfere with the desired chemical transformations. nih.gov
Understanding the structure-activity relationship (SAR) is a cornerstone of modern drug discovery. It involves synthesizing and testing a series of related compounds to determine how changes in their chemical structure affect their biological activity. This compound is an ideal starting material for SAR studies. The carboxylic acid moiety can be readily converted into a wide array of derivatives, including amides, esters, and ketones. Each of these modifications can alter the compound's size, shape, polarity, and hydrogen bonding capacity, which in turn can influence its binding affinity for a biological target. The benzyloxy group provides a point for further diversification, allowing for the exploration of the chemical space around the oxolane core.
A hypothetical SAR study starting from this compound could involve the synthesis of a library of amides, as shown in the table below. By varying the nature of the amine used in the amide bond formation, one can systematically probe the effect of different substituents on the biological activity of the resulting compounds.
| Derivative | R Group (Amine) | Potential Interaction |
| Amide 1 | Methylamine | Probing for small hydrophobic pockets |
| Amide 2 | Benzylamine | Exploring aromatic interactions |
| Amide 3 | Morpholine | Introducing a polar, hydrogen bond acceptor |
| Amide 4 | Piperidine | Adding a basic nitrogen for potential salt bridge formation |
Development of Probes for Chemical Biology Studies
Chemical probes are small molecules that are used to study and manipulate biological systems. They are essential tools for understanding the function of proteins and other biomolecules in their native environment. This compound can be derivatized to create chemical probes for a variety of applications. For example, a fluorescent dye could be attached to the molecule to allow for its visualization within a cell. Alternatively, a reactive group could be introduced to enable the covalent labeling of a target protein. The benzyl ether provides a convenient handle for the attachment of these reporter groups or reactive functionalities, often after deprotection to reveal the free hydroxyl group. The development of such probes can provide valuable insights into the biological roles of the targets with which they interact.
Application in the Synthesis of Agrochemicals and Specialty Chemicals (Research Perspective)
From a research standpoint, this compound is recognized as a valuable chiral building block for the synthesis of complex organic molecules. sigmaaldrich.comresearchgate.netenamine.net Its utility stems from the presence of multiple functional groups and a stereocenter, which allow for the construction of intricate molecular architectures with high stereochemical control. While specific, commercialized agrochemicals or specialty chemicals derived directly from this compound are not widely documented in publicly available research, its structural motifs are pertinent to the design of novel, biologically active compounds.
The primary value of this compound in synthetic research lies in its potential as a scaffold. The tetrahydrofuran ring is a common core structure in a variety of natural products and pharmacologically active molecules. The benzyloxy group serves as a protected hydroxyl group, which can be deprotected at a later synthetic stage to reveal a reactive alcohol functionality. The carboxylic acid group is a versatile handle for a wide range of chemical transformations.
Research efforts into the application of such building blocks often focus on leveraging these features to create libraries of compounds for screening purposes. The general strategies involve modifications at the carboxylic acid terminus, manipulation of the benzyloxy protecting group, and potentially, functionalization of the tetrahydrofuran ring itself.
Detailed Research Findings
Detailed research on analogous structures suggests that the synthetic utility of this compound would be explored through several key reaction pathways. The carboxylic acid moiety can be converted into a variety of other functional groups, which is a cornerstone of synthetic chemistry. youtube.comresearchgate.netlibretexts.org
Table 1: Potential Transformations of the Carboxylic Acid Group
| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application in Synthesis |
| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride | Highly reactive intermediate for ester and amide formation. youtube.com |
| This compound | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Ester | Introduction of diverse side chains, modulation of lipophilicity. |
| This compound | Amine (R-NH₂), Coupling agents (e.g., DCC, EDC) | Amide | Formation of peptide-like bonds, crucial for many biologically active molecules. |
| This compound | Reducing agents (e.g., LiAlH₄, BH₃) | Primary Alcohol | Conversion to a different type of functional handle. |
Furthermore, the benzyloxy group is a key feature for strategic deprotection and subsequent functionalization.
Table 2: Deprotection and Further Functionalization
| Intermediate | Reagents and Conditions | Resulting Functional Group | Potential Subsequent Reactions |
| Ester or Amide of this compound | H₂, Palladium on Carbon (Pd/C) | Free Hydroxyl Group | Esterification, Etherification, Oxidation to a ketone. |
From a research perspective, the combination of these transformations allows for the systematic development of new chemical entities. For instance, the synthesis of a novel ester followed by debenzylation would yield a hydroxy-ester, a bifunctional molecule that can be further elaborated. This approach is fundamental in the search for new agrochemicals and specialty chemicals, where structure-activity relationships are explored by creating a matrix of related compounds. The chiral nature of the starting material is particularly significant, as the biological activity of complex molecules is often dependent on their stereochemistry. enamine.net
The potential applications in agrochemical research could involve the synthesis of novel fungicides, herbicides, or insecticides where the tetrahydrofuran core acts as a mimic of a natural substrate or as a rigid scaffold to orient other functional groups for optimal interaction with a biological target. In the realm of specialty chemicals, derivatives of this compound could be investigated as chiral ligands for asymmetric catalysis, or as components of advanced materials such as chiral liquid crystals.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Benzyloxolane-2-carboxylic acid in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals reveal the connectivity of the protons. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm. libretexts.org The protons of the benzylic group and the phenyl ring appear in their characteristic regions. The protons on the oxolane ring provide key structural information, with their chemical shifts and coupling constants being highly sensitive to their stereochemical relationship (cis or trans) with respect to the carboxylic acid group.
¹³C NMR spectroscopy complements the proton data by providing the number of non-equivalent carbon atoms and their electronic environments. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically resonating around 170-185 ppm. oregonstate.edu The carbons of the benzyl (B1604629) group and the oxolane ring also show distinct chemical shifts that aid in the complete structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (s, 1H) | 170.0 - 185.0 |
| Phenyl (-C₆H₅) | 7.2 - 7.4 (m, 5H) | 125.0 - 140.0 |
| Benzylic (-CH₂-) | 4.5 - 4.7 (s, 2H) | 70.0 - 75.0 |
| Oxolane Ring Protons | 1.8 - 4.5 (m) | 25.0 - 85.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes a singlet, and 'm' denotes a multiplet.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₂H₁₄O₄).
Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the benzyl group (C₇H₇, m/z 91), the carboxylic acid group (COOH, m/z 45), or cleavage of the oxolane ring. Analysis of these fragment ions helps to piece together the molecular structure.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Interpretation |
| 222 | [M]⁺ | Molecular Ion |
| 177 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 131 | [M - C₇H₇]⁺ | Loss of the benzyl group |
| 91 | [C₇H₇]⁺ | Benzyl cation |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles.
Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenters (at positions 2 and 5 of the oxolane ring), distinguishing between the (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R) stereoisomers. This is often achieved by the anomalous dispersion effect of heavy atoms present in the crystal structure or by co-crystallization with a chiral auxiliary of known absolute configuration.
Due to the lack of publicly available crystal structure data for this specific compound, a table of crystallographic parameters cannot be provided. However, a study on a related compound, 5-methoxy-1H-indole-2-carboxylic acid, revealed a monoclinic crystal system, which could be a possibility for the title compound as well. mdpi.com
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Since this compound possesses two stereocenters, it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is the gold standard for separating and quantifying these stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods employed.
The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating the enantiomers of carboxylic acids. researchgate.net By comparing the peak areas of the separated enantiomers in the chromatogram, the enantiomeric excess (e.e.) of a sample can be accurately determined. This is a critical quality control parameter, as different enantiomers can exhibit distinct biological activities.
The choice of the specific chiral column and the mobile phase composition is crucial for achieving baseline separation of the enantiomers. researchgate.net
Table 3: General Parameters for Chiral HPLC Separation of Carboxylic Acids
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) |
| Mobile Phase | Hexane/Isopropanol with a small amount of acidic modifier (e.g., trifluoroacetic acid) |
| Detection | UV (e.g., at 254 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
Computational and Theoretical Studies of 5 Benzyloxolane 2 Carboxylic Acid
Molecular Orbital Theory and Electronic Structure Calculations
Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure of molecules. By combining atomic orbitals, it generates a set of molecular orbitals that extend over the entire molecule, each with a specific energy level. For 5-Benzyloxolane-2-carboxylic acid, MO calculations, often performed using Density Functional Theory (DFT), can elucidate the distribution of electrons and identify the frontiers of chemical reactivity—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting areas of electrophilicity. In this compound, the HOMO is typically localized on the oxygen atoms of the ether and carboxylic acid groups, as well as the aromatic ring of the benzyl (B1604629) group, due to the presence of lone pairs and π-electrons. The LUMO, on the other hand, is often associated with the antibonding π* orbital of the carbonyl group in the carboxylic acid.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter derived from electronic structure calculations. It provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies a more reactive species. For analogous compounds like tetrahydro-2-furoic acid, the HOMO-LUMO gap has been computationally determined, providing a baseline for understanding the electronic characteristics of the oxolane-2-carboxylic acid core. aip.org The introduction of the benzyloxy group is expected to modulate this gap, primarily through the influence of the aromatic π-system.
Table 1: Calculated Electronic Properties of a Model System (Tetrahydro-2-furoic acid)
| Property | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -7.2 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | 1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 8.7 | Indicator of chemical stability and reactivity |
Note: The values presented are representative and based on theoretical calculations for a structurally related compound. The actual values for this compound would require specific calculations.
Conformational Analysis and Energy Landscapes
The flexibility of this compound, arising from the puckering of the oxolane ring and the rotation around several single bonds, leads to a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy conformers and the energy barriers between them. This is typically achieved by systematically rotating dihedral angles and calculating the potential energy at each point, resulting in a potential energy surface.
For the oxolane (tetrahydrofuran) ring itself, extensive studies have shown that it is not planar but exists in a continuous pseudo-rotation between envelope and twist conformations. researchgate.net The substitution at the 2- and 5-positions in this compound will influence the preferred puckering of the ring.
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| A | 60 | 0.0 | Gauche, potentially stabilized by intramolecular hydrogen bonding |
| B | 180 | 1.2 | Anti, extended conformation |
| C | -60 | 0.2 | Gauche, alternative low-energy state |
| D | 0 | 5.0 | Eclipsed, high-energy transition state |
Note: This table is illustrative, based on general principles of conformational analysis for similar structures. organicchemistrytutor.comlibretexts.org Specific calculations would be needed for precise energy values.
Reaction Mechanism Predictions for Key Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including transition states and intermediates. For this compound, several transformations are of interest, with the ring-opening of the oxolane moiety being a notable example.
For instance, the acid-catalyzed ring-opening would likely proceed via a transition state where the C-O bond of the ether is partially broken, and a new bond with the incoming nucleophile is partially formed. The presence of the carboxylic acid and benzyloxy groups would influence the regioselectivity and stereochemistry of this ring-opening reaction.
Docking Studies and Molecular Dynamics Simulations of Derivatives (Academic Focus on Interactions, not efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In an academic context, docking studies of derivatives of this compound can be used to explore their potential interactions with biological macromolecules, such as enzymes or receptors, to understand the structural basis of molecular recognition. These studies focus on the types and strengths of intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, rather than predicting therapeutic efficacy.
For example, a derivative of this compound could be docked into the active site of an enzyme. The results would reveal the key amino acid residues involved in binding and the specific parts of the ligand that contribute most to the binding affinity. mdpi.com
Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of molecules over time. dntb.gov.ua An MD simulation of a derivative of this compound, either in solution or in complex with a protein, can reveal its conformational flexibility and the stability of its interactions. nih.gov For instance, an MD simulation could show how the oxolane ring puckers and how the benzyloxy group moves in a solvent environment, or it could assess the stability of the hydrogen bonds formed between the ligand and a protein's active site over a period of nanoseconds. acs.org
Table 3: Illustrative Docking Results for a Hypothetical Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Pi-Alkyl |
| 5-HT1A Receptor | -7.9 | Asp116, Phe361, Trp357 | Hydrogen bond, Pi-Pi stacking |
Note: This table provides hypothetical data to illustrate the output of a docking study. nih.govmdpi.com The results are not based on actual experiments with this compound derivatives.
Future Research Directions and Emerging Synthetic Opportunities
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, renewable feedstocks, and more efficient catalytic systems. paperpublications.orgacs.org Future research on 5-Benzyloxolane-2-carboxylic acid will likely focus on developing more sustainable synthetic pathways.
One promising area is the exploration of biocatalytic methods . Enzymes such as lipases, esterases, and oxidoreductases could be employed for the enantioselective synthesis or resolution of key intermediates. For instance, biocatalytic routes for producing chiral 2-hydroxy-4-butyrolactone derivatives have been successfully developed, showcasing the potential of enzymes in creating stereochemically rich lactones from simple achiral precursors. nih.govacs.org Similarly, the synthesis of γ-butyrolactone (GBL), a related structural motif, from biomass-derived 2-furanone using heterogeneous catalysts highlights a move towards renewable feedstocks. semanticscholar.orgrsc.org
The use of greener solvents is another critical aspect. Supercritical fluids like carbon dioxide or aqueous reaction media could replace traditional volatile organic compounds. paperpublications.org Research into solvent-free reaction conditions or the use of recyclable solvent systems will also be a key focus. rsc.org
Furthermore, the development of catalytic systems that are recoverable and reusable, such as palladium supported on humin-derived activated carbon (Pd/HAC), offers a pathway to more sustainable hydrogenation and other transformations. semanticscholar.orgrsc.org The application of such catalysts could streamline the synthesis of this compound and its derivatives.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Biocatalysis | Enantioselective synthesis of precursors; enzymatic resolution. | High stereoselectivity, mild reaction conditions, reduced waste. |
| Renewable Feedstocks | Deriving starting materials from biomass (e.g., furfural). semanticscholar.orgrsc.org | Reduced reliance on petrochemicals, lower carbon footprint. |
| Green Solvents | Utilization of water, supercritical CO₂, or bio-based solvents. paperpublications.orgrsc.org | Reduced toxicity and environmental pollution. |
| Heterogeneous Catalysis | Use of recyclable catalysts for key transformations. semanticscholar.orgrsc.org | Simplified purification, catalyst reuse, improved process economy. |
Exploration of Novel Reactivity Patterns and Rearrangements
The tetrahydrofuran (B95107) ring system is a common feature in a wide array of natural products and biologically active molecules, and the development of new methods for its stereoselective synthesis is an ongoing area of research. nih.govnih.gov For this compound, future investigations will likely uncover novel reactivity patterns.
One avenue of exploration is the use of [3+2] cycloaddition and annulation reactions to construct the tetrahydrofuran core with high efficiency and stereocontrol. nih.gov Additionally, visible light-induced photocatalytic cascade reactions have been shown to produce polysubstituted tetrahydrofurans, suggesting a potential route for novel derivatives. rsc.org
Rearrangement reactions also offer intriguing possibilities. For example, the Lewis acid-mediated rearrangement of 1,3-dioxolan-4-ones to tetrahydrofuran products has been described and could be adapted. nih.gov The development of tandem reactions, such as nucleophilic addition followed by redox isomerization and oxidative coupling, could provide rapid access to complex lignan-like structures from simple precursors. rsc.org
The carboxylic acid moiety can be leveraged for various transformations. For instance, it can be converted to other functional groups or used to direct further reactions on the tetrahydrofuran ring. libretexts.orgmnstate.edu
| Reaction Type | Potential Application to this compound | Expected Outcome |
| [3+2] Cycloaddition | Convergent synthesis of highly substituted analogs. nih.gov | Efficient construction of complex derivatives with multiple stereocenters. |
| Photocatalytic Cascade | Access to novel tetrahydrofuran structures under mild conditions. rsc.org | Generation of unique molecular scaffolds. |
| Tandem Reactions | Rapid assembly of complex molecules in a single step. rsc.org | Increased synthetic efficiency and molecular complexity. |
| Functional Group Interconversion | Transformation of the carboxylic acid to amides, esters, or alcohols. libretexts.org | Access to a diverse range of derivatives with varied properties. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as enhanced safety, reproducibility, and scalability. durham.ac.uksci-hub.se The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant future direction.
Continuous flow processes can be developed for key synthetic steps, such as hydrogenation, oxidation, and cyclization reactions. rsc.orgnih.gov This approach allows for precise control over reaction parameters, leading to improved yields and selectivities. For instance, the automated production of 11C-labeled carboxylic acids via in-loop carbonylation has been demonstrated, showcasing the potential for rapid and efficient synthesis of derivatives. nih.govnih.gov
Furthermore, the use of solid-supported reagents and catalysts in flow reactors can simplify purification and enable the telescoping of multi-step sequences. durham.ac.ukuc.pt This can lead to the development of fully automated synthesis platforms for the rapid generation of libraries of this compound derivatives for screening purposes. The hydrogenolysis of benzyl (B1604629) ethers to the corresponding alcohols has been successfully performed in a continuous flow reactor, indicating a viable strategy for modifying the benzyloxy group in the target molecule. nih.gov
Design of Next-Generation Chiral Building Blocks from this compound
Substituted tetrahydrofurans are valuable chiral building blocks in asymmetric synthesis. nih.govacs.org this compound, with its defined stereochemistry, is well-positioned to serve as a precursor for a new generation of chiral synthons.
The carboxylic acid and benzyloxy groups can be strategically modified to introduce new functionalities. For example, the carboxylic acid can be converted into an aldehyde, alcohol, or amine, while the benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized. These transformations would yield a diverse set of chiral building blocks with potential applications in the synthesis of natural products and pharmaceuticals. The synthesis of chiral active pharmaceutical ingredients (APIs) often relies on such stereogenic synthons. rsc.orgnih.gov
Computational Design of Derivatives with Tunable Properties
Computational chemistry offers a powerful tool for the rational design of molecules with specific properties. In the context of this compound, computational methods can be employed to predict the conformational preferences, reactivity, and electronic properties of its derivatives.
Conformational analysis can provide insights into the three-dimensional structure of the tetrahydrofuran ring and the orientation of its substituents, which can influence biological activity. d-nb.info Quantum chemical calculations can be used to model reaction pathways and predict the outcome of novel transformations. This in silico approach can accelerate the discovery of new reactions and the design of derivatives with optimized properties, saving significant time and resources in the laboratory.
Potential for Incorporation into Supramolecular Assemblies
Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers exciting opportunities for this compound. ebrary.netyoutube.com The carboxylic acid group is a well-known motif for forming robust hydrogen-bonded networks, which can drive the self-assembly of molecules into well-ordered, stable monolayers and other supramolecular structures. acs.orgnih.govresearchgate.netresearchgate.net
The presence of the benzyl group can also contribute to supramolecular organization through π-π stacking interactions. nih.gov The combination of hydrogen bonding and π-π stacking could lead to the formation of complex and functional supramolecular architectures, such as gels, liquid crystals, or even porous materials. acs.org The design of water-soluble biphenarenes, for example, highlights the potential for creating functional macrocycles for molecular recognition and transport. mdpi.com The study of how this compound and its derivatives self-assemble could lead to the development of new materials with applications in sensing, catalysis, and drug delivery.
| Supramolecular Interaction | Functional Groups in this compound | Potential Supramolecular Structure |
| Hydrogen Bonding | Carboxylic acid | Dimers, chains, sheets acs.orgnih.gov |
| π-π Stacking | Benzyl group | Stacked aromatic arrays nih.gov |
| Hydrophobic Interactions | Benzyl and oxolane backbone | Micelles, vesicles in aqueous media |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Benzyloxolane-2-carboxylic acid with high purity?
- Methodology : A multi-step synthesis approach is typically employed. For example, a hydrolysis reaction under alkaline conditions (e.g., NaOH in methanol/water/THF mixtures) can be used to cleave ester precursors, followed by recrystallization from boiling water to isolate the pure carboxylic acid . Temperature control (45–50°C) and solvent selection (e.g., CCl₄ for halogenation) are critical for minimizing side reactions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purity (>97%) can be confirmed by HPLC or melting point analysis (e.g., mp 192–194°C for structurally similar compounds) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- Spectroscopy : Use H/C NMR to confirm the absence of impurities and verify functional groups (e.g., benzyloxy and carboxylic acid motifs).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination (e.g., [M+H] calcd. for CHO: 258.31) .
- Thermal Analysis : Melting point determination (e.g., 192–196°C for analogous benzo-furan derivatives) provides additional purity validation .
Q. What are the optimal storage conditions to ensure the stability of this compound?
- Storage Protocol : Store at 0–6°C in airtight, light-protected containers to prevent degradation. Desiccants (e.g., silica gel) should be used to minimize moisture absorption .
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation products via HPLC .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the yield of this compound in multi-step syntheses?
- Optimization Strategies :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) for intermediate steps .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve selectivity .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?
- Approaches :
- Re-Evaluation of Computational Models : Adjust DFT parameters (e.g., solvation models or basis sets) to better align with experimental conditions .
- Experimental Validation : Perform kinetic studies (e.g., variable-temperature NMR) to probe reaction mechanisms .
- Cross-Validation : Compare results with structurally similar compounds (e.g., benzodioxole derivatives) to identify trends .
Q. What methodologies are employed to study the potential biological interactions of this compound derivatives?
- Biological Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
